

Navigating YM-58483 in Your Research: A Guide to Potential Off-Target Effects

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Compound of Interest

Compound Name: YM-58483

Cat. No.: B1682358

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Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **YM-58483** (also known as BTP2) in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you anticipate, identify, and mitigate potential experimental confounders arising from the compound's activity beyond its primary target, the Calcium Release-Activated Ca^{2+} (CRAC) channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **YM-58483**?

YM-58483 is a potent and selective inhibitor of Ca^{2+} Release-Activated Ca^{2+} (CRAC) channels, which are critical components of store-operated Ca^{2+} entry (SOCE) in many non-excitable cells.^{[1][2][3]} By blocking CRAC channels, **YM-58483** inhibits the sustained influx of calcium into the cell that occurs in response to the depletion of intracellular calcium stores.^{[4][5]} This ultimately suppresses downstream signaling pathways, such as the calcineurin-NFAT pathway, leading to the inhibition of cytokine production (e.g., IL-2, IL-4, IL-5) and T-cell proliferation.^{[1][6][7][8][9]}

Q2: What are the known off-target effects of **YM-58483**?

While **YM-58483** is highly selective for CRAC channels, it has been documented to interact with other cellular targets, which can lead to off-target effects in your experiments. The most notable off-target activities include:

- **Inhibition of TRP Channels:** **YM-58483** has been shown to inhibit Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC5, with a potency similar to its inhibition of CRAC channels.[\[1\]](#)[\[10\]](#)
- **Modulation of mTORC1 Signaling:** In some cancer cell lines, **YM-58483** has been observed to inhibit the mTORC1 signaling pathway, leading to a decrease in the expression of the anti-apoptotic protein Mcl-1.[\[11\]](#)
- **Facilitation of TRPM4 Channels:** There is evidence to suggest that **YM-58483** may facilitate the activity of the TRPM4 channel.[\[1\]](#)

Q3: How can I minimize the risk of observing off-target effects in my experiments?

Minimizing off-target effects is crucial for data integrity.[\[12\]](#) Consider the following strategies:

- **Use the Lowest Effective Concentration:** Perform a dose-response curve to determine the minimal concentration of **YM-58483** required to achieve the desired on-target effect (CRAC channel inhibition) in your specific cell type.
- **Employ Orthogonal Approaches:** Use structurally and mechanistically different CRAC channel inhibitors to confirm that the observed phenotype is due to CRAC channel blockade and not an off-target effect of **YM-58483**.
- **Utilize Genetic Controls:** When possible, use siRNA or CRISPR/Cas9 to knock down the expression of the intended target (e.g., Orai1, a key component of the CRAC channel) to validate the pharmacological findings.
- **Perform Counter-Screens:** If you suspect an off-target effect on a specific pathway (e.g., TRPC3 or mTORC1), conduct experiments to directly assess the activity of that pathway in the presence of **YM-58483**.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype not readily explained by CRAC channel inhibition.

- Possible Cause: This could be due to one of the known off-target effects of **YM-58483**, such as inhibition of TRPC3/5 channels or modulation of the mTORC1 pathway.[\[1\]](#)[\[10\]](#)[\[11\]](#)
- Troubleshooting Steps:
 - Review the Literature: Check if the observed phenotype has been previously associated with the inhibition of TRPC channels or mTORC1 signaling in your cell type.
 - Assess Off-Target Pathway Activity: Design experiments to directly measure the activity of suspected off-target pathways. For example, you can measure TRPC3-mediated currents or the phosphorylation status of mTORC1 downstream targets like p70S6K and 4E-BP1. [\[11\]](#)
 - Compare with Other Inhibitors: Test whether other CRAC channel inhibitors with different chemical scaffolds produce the same phenotype.

Issue 2: Inconsistent results between different cell types.

- Possible Cause: The expression levels of the on-target (CRAC channels) and off-target proteins (e.g., TRPC3, TRPC5) can vary significantly between cell types, leading to different sensitivities to **YM-58483**.[\[12\]](#)
- Troubleshooting Steps:
 - Profile Protein Expression: Use techniques like qPCR or Western blotting to determine the relative expression levels of Orai1, STIM1, TRPC3, and TRPC5 in the cell lines you are using.
 - Titrate **YM-58483** Concentration: Perform a careful dose-response analysis for each cell type to establish the optimal concentration that maximizes on-target effects while minimizing off-target interactions.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC₅₀) of **YM-58483** for its primary and off-target activities.

Target/Process	IC50	Cell Type	Reference
On-Target Activity			
CRAC Channel (Store-Operated Ca ²⁺ Influx)	~100 nM	Jurkat T cells	[4][9]
CRAC Channel (Store-Operated Ca ²⁺ Influx)	0.1 - 0.3 µM	HEK293, DT40 B cells, A7r5	[10]
IL-2 Production	~100 nM	T cells	[6]
IL-4 & IL-5 Production	~100 nM	Murine Th2 T cell clone	[6]
T-cell Proliferation (MLR)	330 nM	Mouse spleen cells	[7]
Off-Target Activity			
TRPC3 Channel	<0.3 µM	HEK293 cells	[10]
TRPC5 Channel	~0.3 µM	HEK293 cells	[10]

Key Experimental Protocols

Protocol 1: Measurement of Store-Operated Ca²⁺ Entry (SOCE)

This protocol is adapted from methodologies used to characterize **YM-58483**'s effect on Ca²⁺ influx.[11]

- Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
- Dye Loading: Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
- Baseline Measurement: Perfuse the cells with a Ca²⁺-free buffer and record the baseline fluorescence ratio.

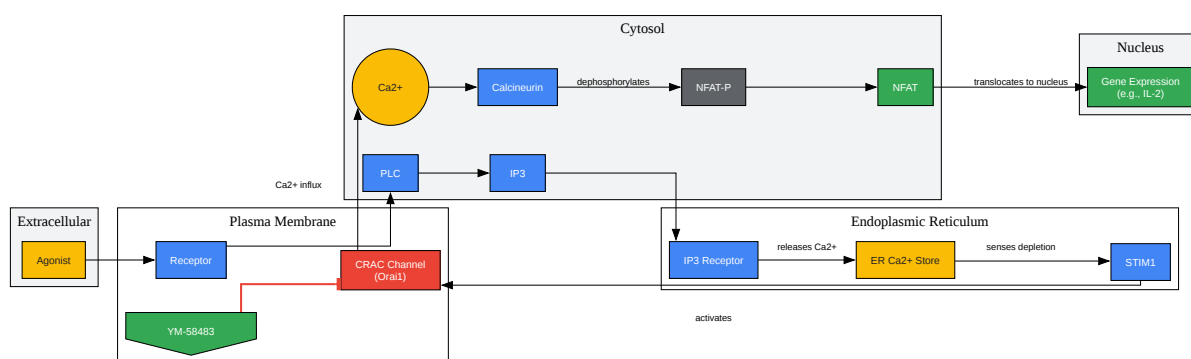
- **Store Depletion:** Induce the depletion of intracellular calcium stores by adding a SERCA pump inhibitor, such as thapsigargin (e.g., 2 μ M), to the Ca^{2+} -free buffer.
- **YM-58483 Incubation:** After store depletion, incubate the cells with the desired concentration of **YM-58483** for a sufficient period (e.g., 10-30 minutes).
- **Ca^{2+} Re-addition:** Reintroduce a buffer containing a physiological concentration of Ca^{2+} (e.g., 2 mM) and record the subsequent rise in the intracellular Ca^{2+} concentration.
- **Data Analysis:** The magnitude and rate of the Ca^{2+} rise after re-addition are indicative of SOCE. Compare the results from **YM-58483**-treated cells with vehicle-treated controls.

Protocol 2: Assessment of NF-AT Activation by Western Blot

This protocol is based on the methods used to demonstrate **YM-58483**'s impact on T-cell activation.^[1]

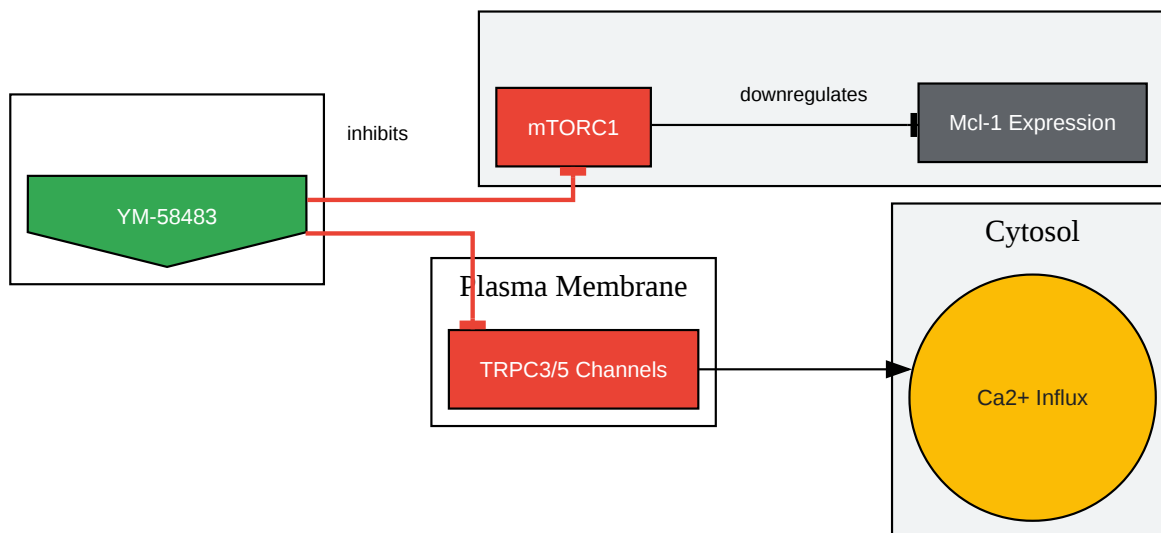
- **Cell Treatment:** Pre-incubate Jurkat T cells (1×10^7 cells/ml) with varying concentrations of **YM-58483** for 30 minutes at 37°C.
- **Cell Stimulation:** Stimulate the cells with an appropriate agonist, such as ionomycin (1 μ M) or anti-CD3 antibody, for 30 minutes at 37°C to induce NF-AT activation.
- **Cell Lysis:** Pellet the cells by centrifugation and lyse them in a suitable lysis buffer (e.g., Triton X-100 based).
- **Protein Quantification:** Determine the protein concentration of the cell lysates.
- **Western Blotting:** Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the dephosphorylated (active) form of NF-AT (e.g., anti-NF-ATc2).
- **Analysis:** Compare the levels of activated NF-AT in **YM-58483**-treated samples to stimulated and unstimulated controls.

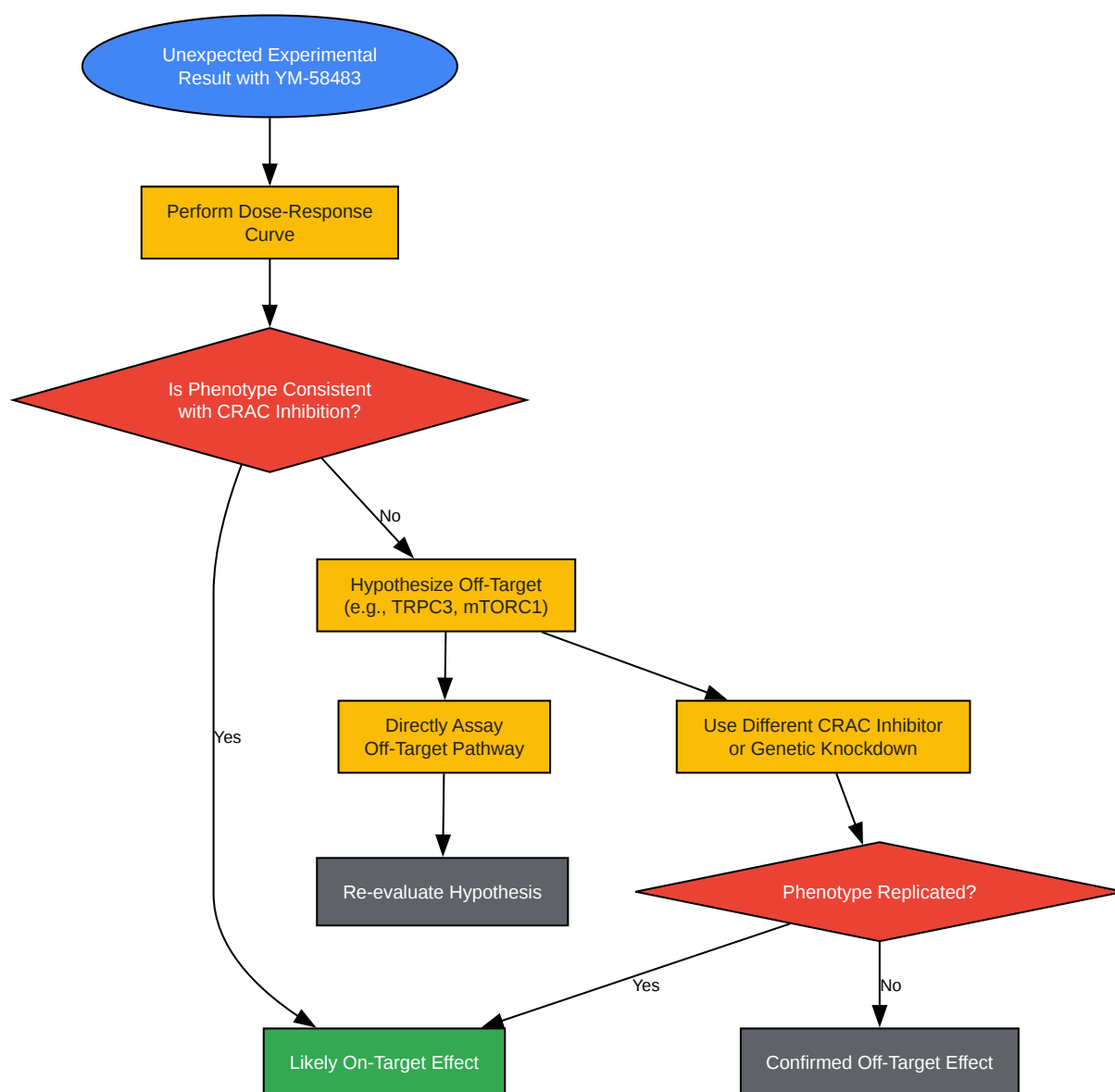
Visualizing Signaling Pathways and Workflows



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Caption: On-target signaling pathway of **YM-58483**.





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